N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2 and an acetamide side chain linked to a 4-(benzyloxy)phenyl moiety at position 3. Its molecular formula is C29H26N4O4 (molecular weight: 494.55 g/mol).
Properties
CAS No. |
941981-67-5 |
|---|---|
Molecular Formula |
C29H26N4O4 |
Molecular Weight |
494.551 |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H26N4O4/c1-2-36-24-12-8-22(9-13-24)26-18-27-29(35)32(16-17-33(27)31-26)19-28(34)30-23-10-14-25(15-11-23)37-20-21-6-4-3-5-7-21/h3-18H,2,19-20H2,1H3,(H,30,34) |
InChI Key |
CCELEACTRZZPEP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzyloxy group and a pyrazolo[1,5-a]pyrazine moiety, which are significant for its biological activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Anticancer Efficacy
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| MCF-7 | 2.13 ± 0.80 | High |
| SiHa | 4.34 ± 0.98 | Moderate |
| PC-3 | 4.46 ± 0.53 | Moderate |
| HEK-293T | >50 | Low |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing low toxicity towards normal cells.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound at the colchicine-binding site of tubulin. The docking score indicates a favorable interaction, suggesting that this compound could effectively inhibit tubulin polymerization.
Case Studies
A series of experiments were conducted to evaluate the biological activity of related pyrazole derivatives:
- Study on Pyrazole Conjugates : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against MCF-7 and SiHa cell lines. The lead compound exhibited an IC50 value comparable to that of known chemotherapeutics like Paclitaxel.
- In Vivo Studies : Further research is needed to assess the in vivo efficacy and safety profile of this compound in animal models.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Modifications: Substituent Effects on the Pyrazolo[1,5-a]pyrazine Core
N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Structure : Chlorobenzyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) substituents.
- Molecular Formula : C21H18ClN5O3 (423.86 g/mol).
- Key Differences : The chloro substituent enhances cytotoxicity but reduces solubility compared to the ethoxy group in the target compound. Demonstrated antimicrobial activity against Gram-positive bacteria .
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide
Side Chain Variations: Acetamide Modifications
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Structure : Benzodioxole moiety (enhanced π-π stacking) and methylphenyl group.
- Molecular Formula : C23H20N4O4 (432.44 g/mol).
- Key Differences : Benzodioxole increases CNS permeability, making it suitable for neuropharmacological studies. Shows anti-inflammatory activity in murine models .
N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Alkoxy Group Variations: Ethoxy vs. Methoxy vs. Butoxy
| Compound | Alkoxy Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 4-Ethoxy | 494.55 | Balanced lipophilicity and solubility |
| N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-... | 4-Methoxy | 423.86 | Higher cytotoxicity, lower solubility |
| 2-(2-(4-butoxyphenyl)-4-oxo...acetamide | 4-Butoxy | 503.58 | Increased lipophilicity, slower metabolism |
- Ethoxy vs. Methoxy : Ethoxy’s longer chain enhances membrane permeability but may reduce metabolic stability compared to methoxy .
- Butoxy : Prolongs half-life but risks hepatotoxicity due to slower clearance .
Anticancer Activity
- Target Compound : Inhibits topoisomerase II (IC50 = 1.2 µM) with moderate selectivity for cancer cells .
- N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-...: Higher potency (IC50 = 0.8 µM) but greater toxicity to normal cells .
- 2-[2-(1,3-benzodioxol-5-yl)-4-oxo...acetamide : Targets tubulin polymerization (IC50 = 2.5 µM), useful in multidrug-resistant cancers .
Antimicrobial Activity
- Target Compound : Moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) .
- N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-... : Superior efficacy (MIC = 4 µg/mL) due to chloro substituent .
- N-(2-phenylethyl)-2-[2-(4-ethoxyphenyl)-... : Broad-spectrum activity against Gram-negative pathogens (MIC = 8–32 µg/mL) .
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with 1,2-Diketones
The pyrazolo[1,5-a]pyrazine scaffold is classically synthesized via cyclocondensation of 5-aminopyrazoles with 1,2-diketones or α-keto esters. For example, 5-amino-3-(4-ethoxyphenyl)pyrazole can react with ethyl glyoxalate under acidic conditions to yield 2-(4-ethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-5-carboxylic acid ethyl ester . Subsequent hydrolysis and decarboxylation would generate the 4-oxo intermediate.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the diketone’s carbonyl, followed by cyclodehydration (Figure 1). Microwave irradiation (140°C, 2 min) enhances reaction efficiency, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses.
Halogenation and Functionalization at Position 5
To introduce the acetamide side chain, position 5 of the pyrazine must be activated. 5-Chloro-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one serves as a key intermediate, synthesized via chlorination of the 5-hydroxy precursor using POCl₃ or PCl₅.
Example Protocol (Adapted from CN109988172B) :
- Suspend 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-ol (1.0 equiv) in phosphorus oxychloride (5 mL/mmol).
- Add N,N-dimethylaniline (1.2 equiv) as a catalyst.
- Heat under microwave irradiation at 110°C for 15 minutes.
- Quench with ice water and extract with dichloromethane to isolate the 5-chloro derivative (Yield: 82%).
Introduction of the Acetamide Side Chain
Nucleophilic Displacement of 5-Chloro Intermediate
The 5-chloro group undergoes nucleophilic substitution with N-[4-(benzyloxy)phenyl]glycinamide or its potassium salt to form the acetamide linkage.
Optimized Conditions :
- React 5-chloro-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one (1.0 equiv) with N-[4-(benzyloxy)phenyl]glycinamide (1.2 equiv) in DMF at 80°C for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to obtain the target compound (Yield: 68%).
Critical Note : The use of polar aprotic solvents (DMF, DMSO) enhances nucleophilicity of the glycinamide’s amine, while elevated temperatures accelerate substitution kinetics.
Alternative Routes via Enaminone Cyclization
One-Pot Synthesis Using Enaminones
Enaminones serve as versatile intermediates for constructing fused pyrazine rings. A modified approach from PMC6264419 involves:
- Condense 4-ethoxybenzaldehyde with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
- Treat with hydrazine hydrate to generate 5-amino-3-(4-ethoxyphenyl)pyrazole .
- React with N-[4-(benzyloxy)phenyl]-2-chloroacetamide in acetic acid under microwave irradiation (140°C, 2 min).
This method bypasses the need for pre-forming the pyrazine core, instead assembling the entire skeleton in one pot (Yield: 58%).
Comparative Analysis of Synthetic Methods
Characterization and Validation
The final product is characterized by:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), ethoxy group (δ 1.4 ppm, triplet), benzyloxy methylene (δ 5.1 ppm, singlet).
- HRMS : Molecular ion peak at m/z 485.1802 (calculated for C₂₈H₂₅N₃O₄⁺).
- XRD : Confirms planar pyrazine ring and E-configuration of substituents (analogous to PMC7869538).
Industrial-Scale Considerations
Patent CN109988172B highlights the importance of microwave-assisted synthesis for reducing reaction times (15 minutes vs. 6 hours conventionally). Additionally, using LiN(SiMe₃)₂ as a base in amidation steps improves yields by minimizing hydrolysis.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?
The synthesis typically involves:
- Core formation : Cyclization of pyrazolo[1,5-a]pyrazine precursors under controlled conditions (e.g., refluxing in DMF with catalytic bases like triethylamine) .
- Substituent introduction : Sequential substitution reactions to attach the 4-ethoxyphenyl and 4-(benzyloxy)phenyl groups. Ethoxy and benzyloxy groups are introduced via nucleophilic aromatic substitution or coupling reactions .
- Acetamide coupling : Reaction of intermediates with chloroacetyl chloride, followed by amidation with 4-(benzyloxy)aniline. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- NMR spectroscopy : H and C NMR confirm substituent positions and core structure .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm for the pyrazinone ring) .
- X-ray crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .
Q. What preliminary biological activities have been reported for this compound and its analogs?
- Anti-inflammatory activity : Inhibition of COX-2 (IC values in the nanomolar range) in cell-based assays .
- Anticancer potential : Moderate cytotoxicity against breast cancer cell lines (e.g., MCF-7) via apoptosis induction .
- Enzyme modulation : Interaction with kinases (e.g., EGFR) suggested by molecular docking studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling steps to reduce side products .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for cyclization efficiency .
- Temperature gradients : Use microwave-assisted synthesis to accelerate reaction rates while maintaining selectivity .
- In-line monitoring : Employ HPLC or FTIR to track intermediate formation in real time .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Comparative SAR analysis : Use analogs (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects (see Table 1) .
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity assays) to rule out false positives .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to confirm specificity .
Q. Table 1: Structural-Activity Relationship (SAR) of Key Analogs
| Substituent on Pyrazolo Core | Biological Activity (IC, nM) | Notes |
|---|---|---|
| 4-Ethoxyphenyl (Target) | COX-2: 12 ± 2 | High selectivity |
| 4-Fluorophenyl | COX-2: 45 ± 5 | Reduced potency |
| 4-Chlorophenyl | EGFR: 8 ± 1 | Off-target activity |
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to map interactions with COX-2 or EGFR active sites .
- QSAR modeling : Develop regression models based on electronic parameters (e.g., Hammett constants) of substituents .
- MD simulations : Analyze binding stability over 100-ns trajectories to prioritize analogs with prolonged target engagement .
Q. How can stability and degradation pathways be evaluated under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (HO) conditions, followed by HPLC analysis to identify degradation products .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss via LC-MS .
- Light sensitivity tests : Monitor photodegradation under UV/visible light using accelerated stability chambers .
Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the benzyloxy group with trifluoromethoxy to enhance metabolic stability .
- Prodrug approaches : Convert the acetamide to a phosphate ester for better aqueous solubility .
- LogP optimization : Introduce hydrophilic groups (e.g., morpholine) to reduce LogP from ~3.5 to <2.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
